2-bromo-N-methylethane-1-sulfonamide

Catalog No.
S2868959
CAS No.
1785584-02-2
M.F
C3H8BrNO2S
M. Wt
202.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-methylethane-1-sulfonamide

CAS Number

1785584-02-2

Product Name

2-bromo-N-methylethane-1-sulfonamide

IUPAC Name

2-bromo-N-methylethanesulfonamide

Molecular Formula

C3H8BrNO2S

Molecular Weight

202.07

InChI

InChI=1S/C3H8BrNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3

InChI Key

AEHJCKTYLDYJIK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CCBr

solubility

not available

2-bromo-N-methylethane-1-sulfonamide (CAS: 1785584-02-2) is a highly versatile, pre-assembled bifunctional building block utilized extensively in pharmaceutical synthesis and materials science. Structurally, it combines an electrophilic bromoethyl group with a terminal N-methylsulfonamide moiety, allowing for the direct installation of the -CH2CH2SO2NHCH3 pharmacophore[1]. In procurement and process chemistry, its primary value lies in its dual capability: it functions either as a highly reactive electrophile for direct SN2 alkylation or as a bench-stable precursor that generates a reactive vinyl sulfonamide in situ under mild basic conditions [2]. By offering a pre-methylated, highly reactive bromide form, this compound streamlines synthetic routes and bypasses the handling complexities associated with highly reactive sulfonyl chloride precursors.

Substituting 2-bromo-N-methylethane-1-sulfonamide with closely related analogs introduces significant process liabilities. Utilizing the upstream precursor 2-bromoethanesulfonyl chloride forces a two-step synthetic sequence, requiring the handling of volatile, hazardous methylamine to install the N-methyl group, which complicates scale-up and increases safety overhead [1]. Alternatively, employing the chloro-analog (2-chloro-N-methylethane-1-sulfonamide) drastically reduces SN2 reaction kinetics, necessitating elevated temperatures (>80 °C) or iodide catalysis that can degrade sensitive substrates[2]. Finally, attempting to use the downstream vinyl analog (N-methylethenesulfonamide) directly often leads to procurement waste, as terminal vinyl sulfonamides are prone to auto-polymerization and degradation during storage, whereas the bromo-compound remains highly stable until activated in situ [3].

Process Streamlining: Single-Step Alkylation vs. Two-Step Sulfonylation

When installing an N-methylethanesulfonamide moiety, utilizing 2-bromo-N-methylethane-1-sulfonamide allows for a direct, single-step nucleophilic substitution. In contrast, the traditional baseline approach using 2-bromoethanesulfonyl chloride requires a two-step sequence: initial coupling with the substrate followed by amination with methylamine [1]. This direct approach eliminates the need to handle volatile, hazardous methylamine gas or solutions, improving overall process safety and reducing batch cycle times[2].

Evidence DimensionSynthesis Step Count and Reagent Handling
Target Compound Data1-step direct alkylation (pre-assembled N-methyl group)
Comparator Or Baseline2-bromoethanesulfonyl chloride (2 steps, requires methylamine handling)
Quantified DifferenceEliminates 1 synthetic step and 1 hazardous reagent
ConditionsStandard amine/thiol alkylation workflows

Procuring the pre-assembled sulfonamide reduces manufacturing complexity and eliminates the safety overhead associated with volatile amine handling.

Kinetic Superiority: Bromide vs. Chloride Leaving Group

For direct SN2 alkylation of sterically hindered or thermally sensitive nucleophiles, the leaving group identity is critical. 2-bromo-N-methylethane-1-sulfonamide features a highly reactive bromide leaving group, enabling alkylation at mild temperatures (typically 20–50 °C). The generic comparator, 2-chloro-N-methylethane-1-sulfonamide, exhibits significantly slower kinetics due to the stronger C-Cl bond, often necessitating elevated temperatures (>80 °C) or the addition of iodide catalysts to achieve comparable conversion rates [1].

Evidence DimensionRequired Reaction Temperature for SN2
Target Compound Data20–50 °C (mild conditions)
Comparator Or Baseline2-chloro-N-methylethane-1-sulfonamide (>80 °C or requires Finkelstein catalyst)
Quantified DifferenceReduces required reaction temperature by >30 °C
ConditionsAlkylation of standard nitrogen or sulfur nucleophiles

Allows for the functionalization of thermally sensitive APIs or intermediates without risking degradation or requiring heavy metal/halide catalysts.

Storage Stability: Masked Precursor vs. Free Vinyl Sulfonamide

While N-methylethenesulfonamide (the vinyl analog) is frequently used for thiol-ene and aza-Michael additions, terminal vinyl sulfonamides are susceptible to premature auto-polymerization and hydrolytic degradation during prolonged storage[1]. 2-bromo-N-methylethane-1-sulfonamide serves as a bench-stable, 'masked' equivalent. It can be stored long-term without polymerization inhibitors and smoothly generates the reactive vinyl species in situ upon the addition of a mild base, ensuring precise stoichiometric control during the actual reaction[2].

Evidence DimensionStorage Stability and Polymerization Risk
Target Compound DataBench-stable, no auto-polymerization
Comparator Or BaselineN-methylethenesulfonamide (prone to auto-polymerization over time)
Quantified Difference100% elimination of premature vinyl polymerization during storage
ConditionsAmbient storage and in situ base-mediated elimination

Ensures reliable reagent purity and reproducible stoichiometry, preventing batch failures caused by degraded or polymerized starting materials.

Late-Stage Functionalization of Thermally Sensitive APIs

Because of its highly reactive bromide leaving group, this compound is ideal for late-stage SN2 alkylations in medicinal chemistry. It allows chemists to install the N-methylethanesulfonamide pharmacophore at mild temperatures (20–50 °C), protecting complex, thermally sensitive drug intermediates from degradation that would occur if using the less reactive chloro-analog [1].

Scale-Up Synthesis of Sulfonamide-Containing Therapeutics

In process chemistry and pilot-scale manufacturing, this pre-assembled building block is the preferred choice over 2-bromoethanesulfonyl chloride. By providing the N-methyl group already attached, it eliminates the need to handle hazardous methylamine gas or solutions, streamlining the synthesis into a single, highly reproducible step [2].

In Situ Generation for Sequence-Defined Polymer Synthesis

For materials scientists developing sequence-defined oligoampholytes or functional polymers via Michael addition, this compound acts as a perfectly stable 'masked' vinyl sulfonamide. It avoids the storage instability and auto-polymerization issues of free N-methylethenesulfonamide, allowing for precise, base-triggered in situ generation during polymerization workflows [3].

XLogP3

0.1

Dates

Last modified: 04-14-2024

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